Proadrenomedullin (N-20) (bovine, porcine)

Catecholamine Inhibition Nicotinic Receptor PC12 Cells

Proadrenomedullin (N-20) (bovine, porcine) is a key bioactive fragment for investigating noncompetitive inhibition of catecholamine release (IC50=350 nM), ACKR3/CXCR7 signaling, GRP-R-mediated hyperglycemia, and vascular functional antagonism. Select this specific sequence to isolate pathways distinct from adrenomedullin, as species-specific differences and unique receptor interactions preclude interchangeability with human variants or other proadrenomedullin peptides. Standard B2B shipping available.

Molecular Formula C112H178N36O26
Molecular Weight 2444.8 g/mol
Cat. No. B12390347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProadrenomedullin (N-20) (bovine, porcine)
Molecular FormulaC112H178N36O26
Molecular Weight2444.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N
InChIInChI=1S/C112H178N36O26/c1-57(2)47-78(103(168)147-85(56-149)108(173)133-71(90(118)155)36-24-44-125-110(119)120)140-94(159)63(10)131-101(166)81(50-65-54-128-69-31-16-14-29-67(65)69)143-98(163)74(35-20-23-43-115)138-106(171)83(52-86(117)150)145-105(170)82(51-66-55-129-70-32-17-15-30-68(66)70)144-97(162)73(34-19-22-42-114)137-95(160)72(33-18-21-41-113)136-96(161)76(38-26-46-127-112(123)124)139-104(169)80(49-64-27-12-11-13-28-64)142-100(165)77(39-40-87(151)152)135-93(158)62(9)130-92(157)61(8)132-109(174)89(59(5)6)148-107(172)84(53-88(153)154)146-102(167)79(48-58(3)4)141-99(164)75(134-91(156)60(7)116)37-25-45-126-111(121)122/h11-17,27-32,54-55,57-63,71-85,89,128-129,149H,18-26,33-53,56,113-116H2,1-10H3,(H2,117,150)(H2,118,155)(H,130,157)(H,131,166)(H,132,174)(H,133,173)(H,134,156)(H,135,158)(H,136,161)(H,137,160)(H,138,171)(H,139,169)(H,140,159)(H,141,164)(H,142,165)(H,143,163)(H,144,162)(H,145,170)(H,146,167)(H,147,168)(H,148,172)(H,151,152)(H,153,154)(H4,119,120,125)(H4,121,122,126)(H4,123,124,127)/t60-,61-,62-,63-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,89-/m0/s1
InChIKeyGRNQGTNQVRQGBU-JFWQOLSLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Proadrenomedullin (N-20) (bovine, porcine): A Potent Hypotensive and Catecholamine-Inhibitory Peptide


Proadrenomedullin (N-20) (bovine, porcine), also known as ProAM N20 or PAMP-20, is a potent, noncompetitive hypotensive and catecholamine release-inhibitory peptide [1]. It represents the N-terminal 20-amino acid fragment of the prohormone preproadrenomedullin [2], derived from a 185-amino acid precursor [3], and is a key bioactive member of the adrenomedullin (AM) peptide family [4].

Why Generic Substitution Fails for Proadrenomedullin (N-20) (bovine, porcine)


Proadrenomedullin (N-20) and other peptides derived from the same prohormone, such as adrenomedullin (AM), exhibit distinct pharmacological profiles and mechanisms of action that preclude simple interchangeability in research and industrial applications [1]. Despite their common origin, they bind to different receptors and trigger divergent downstream signaling pathways, leading to unique physiological outcomes [2]. The bovine/porcine sequence of Proadrenomedullin (N-20) also differs from the human sequence, and these species-specific variations can significantly impact receptor binding, potency, and functional effects [3].

Proadrenomedullin (N-20) (bovine, porcine): A Quantitative Comparison of Differentiating Biological Activities


Differential Potency and Mechanism of Catecholamine Secretion Inhibition vs. Adrenomedullin

Proadrenomedullin (N-20) (bovine, porcine) is a potent, noncompetitive inhibitor of catecholamine secretion, with a defined IC50 of 350 nM in PC12 pheochromocytoma cells [1]. In contrast, adrenomedullin (AM) does not share this noncompetitive inhibitory mechanism at nicotinic cholinergic receptors, highlighting a key functional divergence [2].

Catecholamine Inhibition Nicotinic Receptor PC12 Cells

Selective Agonism of the ACKR3/CXCR7 Chemokine Scavenger Receptor vs. Adrenomedullin's Action on CGRP Receptors

Proadrenomedullin (N-20) (bovine, porcine) acts as an agonist of the chemokine scavenger receptor ACKR3/CXCR7 [1]. This is a distinct receptor target compared to adrenomedullin, which primarily signals through the calcitonin receptor-like receptor (CLR) in complex with receptor activity-modifying proteins (RAMPs) [2].

ACKR3/CXCR7 Chemokine Receptor Angiogenesis

Contrasting Effects on Blood Glucose: Hyperglycemia Induction vs. Adrenomedullin

Intracerebroventricular administration of 10 nmol Proadrenomedullin (N-20) (bovine, porcine) induced a potent hyperglycemic effect in fasted mice, an action not observed with adrenomedullin [1]. This effect is mediated, at least in part, through the gastrin-releasing peptide-preferring receptor (GRP-R) [1].

Glucose Homeostasis Bombesin Receptor GRP-R

Divergent Modulation of Vascular Tone: Conversion of AM-Induced Vasodilation to Vasoconstriction vs. Adrenotensin

In isolated rat aortic rings with intact endothelium, Proadrenomedullin (N-20) (bovine, porcine) was able to convert adrenomedullin (ADM)-induced vasorelaxation into a contractile response [1]. This functional antagonism was not observed with the proadrenomedullin-derived peptide adrenotensin (ADT), highlighting a specific modulatory role for PAMP [1].

Vascular Biology Endothelium Nitric Oxide

Distinct Binding Affinity and Functional Antagonism on Teratocarcinoma Cells vs. Adrenomedullin

Proadrenomedullin (N-20) (bovine, porcine) bound to PA1 teratocarcinoma cells with a moderate affinity (Kd = 110 nM) to a single class of binding sites [1]. While adrenomedullin (ADM) elevated cAMP levels in these cells, PAMP had no effect on basal cAMP but inhibited the ADM-induced increase [1]. Furthermore, PAMP inhibited the ADM-stimulated increase in c-fos mRNA and thymidine uptake [1].

Teratocarcinoma Receptor Binding c-fos mRNA

Comparison of Bronchodilator Potency and Duration vs. Adrenomedullin

In an in vivo guinea pig model, both Proadrenomedullin (N-20) (bovine, porcine) and adrenomedullin (AM) exhibited bronchodilator activity. However, the effect of PAMP was approximately 100-fold less potent and of much shorter duration (~5 minutes) compared to AM [1]. This indicates a rapid and short-lasting bronchodilatory action for PAMP [1].

Bronchodilation Airway Function Guinea Pig Model

Optimal Research and Industrial Application Scenarios for Proadrenomedullin (N-20) (bovine, porcine)


Investigating Nicotinic Cholinergic Signaling and Catecholamine Regulation

Proadrenomedullin (N-20) is the optimal tool for dissecting noncompetitive inhibition of nicotinic receptor-mediated catecholamine release in models like PC12 cells or primary adrenal chromaffin cells [1]. Its defined IC50 of 350 nM provides a benchmark for comparing this specific pathway against the actions of adrenomedullin or other related peptides [1].

Elucidating ACKR3/CXCR7-Mediated Signaling and Chemokine Scavenging

This peptide is essential for studies focused on ACKR3/CXCR7 receptor biology. As a selective agonist, it allows for the isolation and characterization of ACKR3/CXCR7-dependent pathways in angiogenesis, cell migration, and chemokine scavenging, distinct from the canonical adrenomedullin-CLR/RAMP signaling axis [2].

Studying Central Metabolic Regulation and Glucose Homeostasis

Researchers investigating the central nervous system's control of blood glucose and energy balance should use Proadrenomedullin (N-20) (bovine, porcine) to probe GRP-R-mediated hyperglycemic effects. Its unique ability to elevate blood glucose in vivo distinguishes it from other proadrenomedullin peptides and makes it a valuable tool in metabolic disease models [3].

Dissecting Complex Vascular Reactivity and Peptide Interactions

For studies requiring analysis of endothelium-dependent vascular responses, Proadrenomedullin (N-20) is uniquely suited. Its capacity to convert adrenomedullin-induced vasodilation to vasoconstriction in intact aortic rings provides a specific assay for investigating functional antagonism between proadrenomedullin-derived peptides in the regulation of vascular tone [4].

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